N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride is a chemical compound used in scientific research for its potential as a selective inhibitor of enzymes. This compound is commonly referred to as FMISO and has been studied extensively for its ability to selectively target hypoxic cells in tumors.
Mechanism Of Action
FMISO works by selectively inhibiting enzymes in hypoxic cells. These enzymes are responsible for the production of energy in the cell, and when they are inhibited, the cell is unable to produce enough energy to survive. This selective inhibition of hypoxic cells makes FMISO a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
FMISO has been shown to have a variety of biochemical and physiological effects. In animal studies, FMISO has been shown to selectively accumulate in hypoxic cells, making it a promising candidate for cancer treatment. FMISO has also been shown to have a low toxicity profile, making it a safe candidate for use in humans.
Advantages And Limitations For Lab Experiments
One of the main advantages of FMISO is its ability to selectively target hypoxic cells in tumors. This makes it a promising candidate for cancer treatment. However, there are also limitations to using FMISO in lab experiments. FMISO is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for FMISO research. One area of research is the development of new cancer treatments using FMISO. Another area of research is the use of FMISO as a diagnostic tool for identifying hypoxic cells in tumors. Additionally, more research is needed to fully understand the mechanism of action of FMISO and its potential side effects.
Conclusion:
In conclusion, N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride is a promising compound for cancer treatment and scientific research. Its ability to selectively target hypoxic cells in tumors makes it a promising candidate for cancer treatment, and its low toxicity profile makes it a safe candidate for use in humans. Further research is needed to fully understand the potential of FMISO and its future applications in scientific research and cancer treatment.
Synthesis Methods
FMISO can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl alcohol with sulfur trioxide to form the corresponding sulfonic acid. This sulfonic acid is then reacted with methylamine and phosgene to create the final product, N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride.
Scientific Research Applications
FMISO has been extensively studied for its potential as a selective inhibitor of enzymes in hypoxic cells. Hypoxic cells are found in tumors and are resistant to traditional cancer treatments such as radiation and chemotherapy. FMISO has been shown to selectively target these hypoxic cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S/c1-11(14(10,12)13)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVKBVBDYOIBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.